Reducing the Side Effects of Weight Gain Associated with Diabetes Drugs

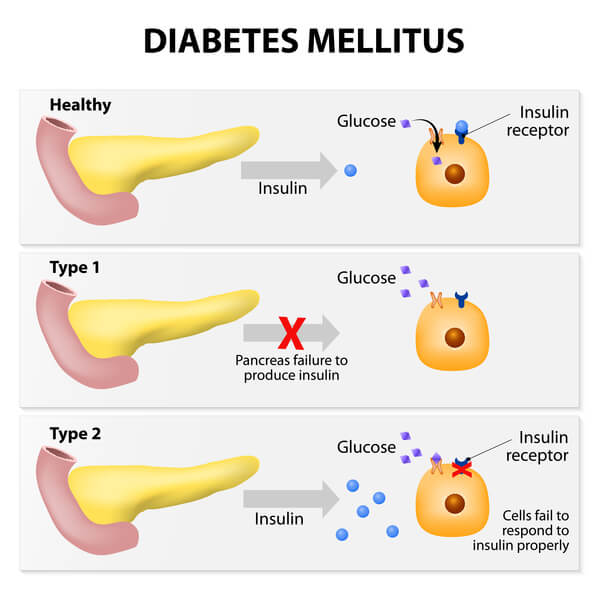

Blood glucose, also called blood sugar, is your main source of energy and comes from the food you eat. Diabetes mellitus, commonly known as diabetes, is a disease that occurs when your blood glucose is too high. Diabetes occurs either when the pancreas does not produce enough insulin or when the body cannot effectively use the insulin it produces. Insulin is a hormone that regulates blood sugar. Hyperglycaemia, or raised blood sugar, is a common effect of uncontrolled diabetes and over time leads to serious damage to many of the body's systems, especially the nerves and blood vessels. Acute complications can include diabetic ketoacidosis, hyperosmolar hyperglycemic state, or death.

There are three main types of diabetes mellitus: type 1 diabetes, type 2 diabetes and Gestational diabetes. Type 2 diabetes (formerly called non-insulin-dependent, or adult-onset) results from the body’s ineffective use of insulin. More than 95% of people with diabetes have type 2 diabetes. Type 2 diabetes begins with insulin resistance, a condition in which cells fail to respond to insulin properly. As the disease progresses, a lack of insulin may also develop. This type of diabetes is largely the result of excess body weight and physical inactivity.

There are many ways to treat diabetes, including a combination of lifestyle changes and medications. The right treatment regimen is unique for everyone with diabetes. One concern for many people when they first start diabetes medications is what side effects they might experience including weight gain (as well as weight loss). Thiazolidinediones (TZD), which include rosiglitazone (under the brand name Avandia), were introduced in the 1990s and, for many years, were widely used as diabetes drugs. The glucose-lowering effects of TZD monotherapy and combination therapy in type 2 diabetes patients are well documented in the literature and clinical trials.

However, all TZD-class drugs have been associated with weight gain, with a dose-dependent relationship observed between TZD therapy and weight gain. Previous studies have demonstrated an average weight gain of 3–4 kg over the first six months of TZD therapy and up to 5 kg over a period of 3–5 years. TZD-induced weight gain can be explained by various mechanisms. First, weight gain may result from increased body fat. The antidiabetic effect of TZD is mediated by PPARγ ( proliferator-activated receptor gamma), which is a nuclear receptor. PPARγ activation leads to increased fat mass, especially subcutaneous depots.

Because of this, the TZD drugs have since become less popular due to side effects. This has led some researchers to investigate whether new compounds could be developed that retain these drugs’ therapeutic effects while having fewer side effects. By uncovering the subtle difference between two varieties of a protein, researchers from the Perelman School of Medicine at the University of Pennsylvania may have discovered how to eliminate the risk of weight gain from thiazolidinediones.

In their study, the researchers approached this problem by taking a closer look at thiazolidinediones’ target, PPARγ, which helps control fat cell production. PPARγ is a nuclear receptor that is a vital regulator of adipogenesis, insulin sensitivity, and lipid metabolism. There are two main PPARγ isoforms, but the specific functions of each are not established. The team generated mouse lines in which endogenous PPARγ1 and PPARγ2 were epitope-tagged to interrogate isoform-specific genomic binding, and mice deficient in either PPARγ1 or PPARγ2 to assess isoform-specific gene regulation. Strikingly, although PPARγ1 and PPARγ2 contain identical DNA binding domains, they uncovered isoform-specific genomic binding sites in addition to shared sites. Moreover, PPARγ1 and PPARγ2 regulated a different set of genes in adipose tissue depots, suggesting distinct roles in adipocyte biology. Indeed, mice with selective deficiency of PPARγ1 maintained body temperature better than wild-type or PPARγ2-deficient mice. Most remarkably, although TZD treatment improved glucose tolerance in mice lacking either PPARγ1 or PPARγ2, the PPARγ1-deficient mice were protected from TZD-induced body weight gain compared with PPARγ2-deficient mice. In other words, the activation of these two forms has subtly different downstream effects on gene activity. Specifically, in the PPARγ1-deficient mice (in which most of the present PPARγ takes the form of PPARγ2), the thiazolidinedione treatment caused no weight gain. Thus, PPARγ isoforms have specific and separable metabolic functions that may be targeted to improve therapy for insulin resistance and diabetes.

List of Popular Medications for Type 2 Diabetes

(BenchChem supplies these compounds for non-human research purposes)

1. Alpha-glucosidase inhibitors

| Compounds | URL |

|---|---|

| Acarbose | B1140619 |

| Miglitol | B1146203 |

2. Biguanides

| Compounds | URL |

|---|---|

| Metformin | B114582 |

3. Dopamine agonist

| Compounds | URL |

|---|---|

| Bromocriptine | B1667881 |

4. Dipeptidyl peptidase-4 (DPP-4) inhibitors

| Compounds | URL |

|---|---|

| Alogliptin | B1666894 |

| Linagliptin | B1675411 |

| Saxagliptin | B610700 |

| Sitagliptin | B1680988 |

5. Glucagon-like peptide-1 receptor agonists (GLP-1 receptor agonists)

| Compounds | URL |

|---|---|

| Albiglutide | B3029776 |

| Dulaglutide | B1574843 |

| Exenatide | B124367 |

| Liraglutide | B1674861 |

| Semaglutide | B610777 |

6. Meglitinides

| Compounds | URL |

|---|---|

| Nateglinide | B1676970 |

| Repaglinide | B1680517 |

7. Sodium-glucose transporter (SGLT) 2 inhibitors

| Compounds | URL |

|---|---|

| Dapagliflozin | B1669812 |

| Canagliflozin | B192856 |

| Empagliflozin | B1684318 |

| Ertugliflozin | B560060 |

8. Sulfonylureas

| Compounds | URL |

|---|---|

| Glimepiride | B1671586 |

| Gliclazide | B1671584 |

| Glipizide | B1671590 |

| Glyburide | B1671678 |

| Chlorpropamide | B1668849 |

| Tolazamide | B1682395 |

| Tolbutamide | B1681337 |

9. Thiazolidinediones

| Compounds | URL |

|---|---|

| Rosiglitazone | B1679542 |

| Pioglitazone | B448 |

Facts about Diabetes

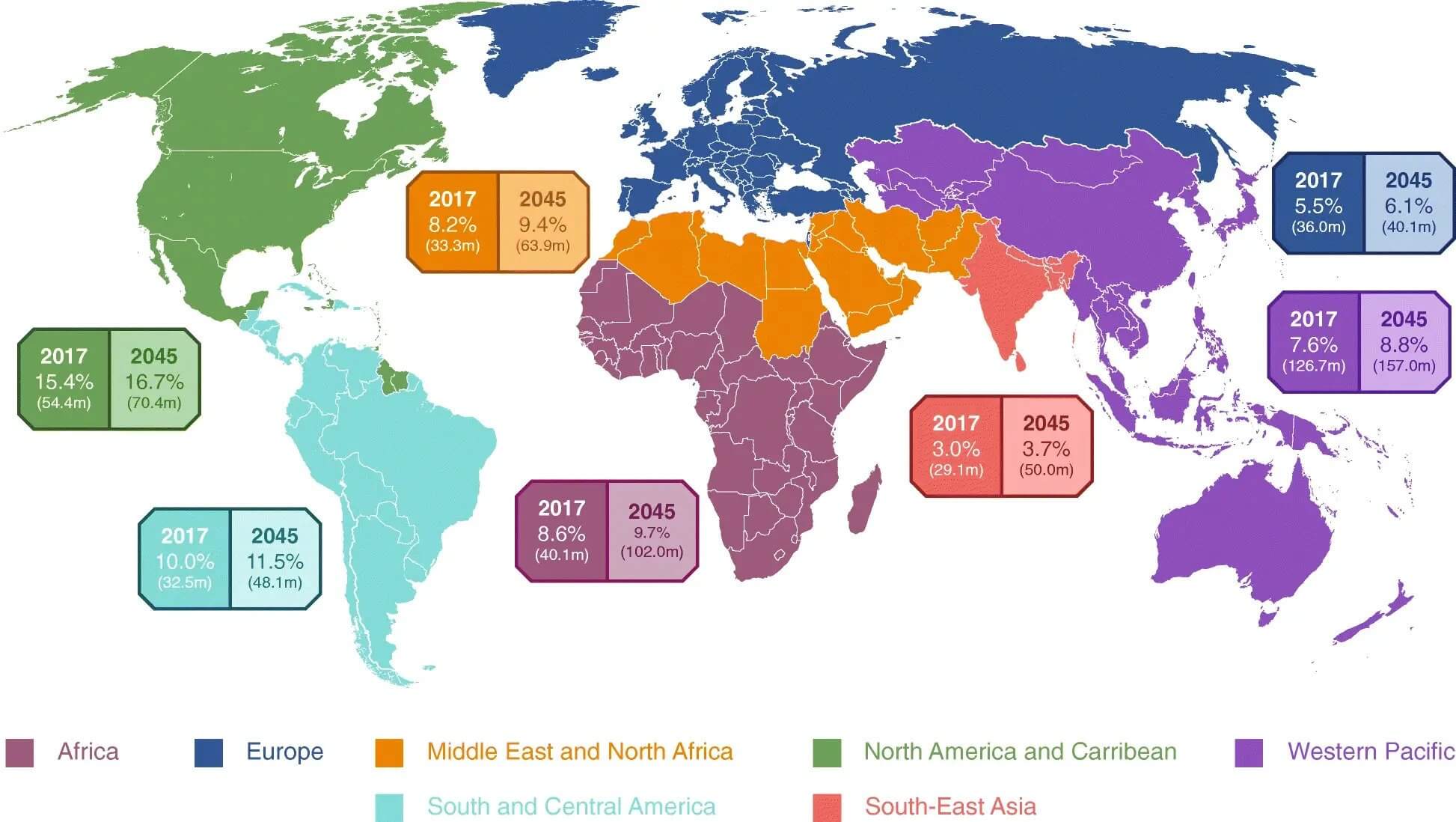

The number of people with diabetes rose from 108 million in 1980 to 422 million in 2014. In 2014, 8.5% of adults aged 18 years and older had diabetes. In 2019, diabetes was the direct cause of 1.5 million deaths and 48% of all deaths due to diabetes occurred before the age of 70 years. Between 2000 and 2016, there was a 5% increase in premature mortality rates (i.e. before the age of 70) from diabetes. In high-income countries the premature mortality rate due to diabetes decreased from 2000 to 2010 but then increased in 2010-2016. In lower-middle-income countries, the premature mortality rate due to diabetes increased across both periods.

Among the US population overall, crude estimates for 2019 were 37.3 million people of all ages—or 11.3% of the US population—had diabetes. During 2001–2020, the age-adjusted prevalence of total diabetes significantly increased among adults aged 18 years or older. Prevalence estimates for total diabetes were 10.3% in 2001–2004 and 13.2% in 2017–2020.

By contrast, on a global scale, the probability of dying from any one of the four main noncommunicable diseases (cardiovascular diseases, cancer, chronic respiratory diseases or diabetes) between the ages of 30 and 70 decreased by 18% globally between 2000 and 2016.

References:

- Hu, Wenxiang, Chunjie Jiang, Mindy Kim, Yang Xiao, Hannah J. Richter, Dongyin Guan, Kun Zhu et al. "Isoform-specific functions of PPARγ in gene regulation and metabolism." Genes & Development (2022).

- Medina-Gomez, Gema, Sarah Gray, and Antonio Vidal-Puig. "Adipogenesis and lipotoxicity: role of peroxisome proliferator-activated receptor γ (PPARγ) and PPARγcoactivator-1 (PGC1)." Public health nutrition 10, no. 10A (2007): 1132-1137.

- Saeedi, Pouya, Inga Petersohn, Paraskevi Salpea, Belma Malanda, Suvi Karuranga, Nigel Unwin, Stephen Colagiuri et al. "Global and regional diabetes prevalence estimates for 2019 and projections for 2030 and 2045: Results from the International Diabetes Federation Diabetes Atlas." Diabetes research and clinical practice 157 (2019): 107843.